molecular formula C10H8N2S2 B1309734 4H-thiochromeno[4,3-d][1,3]thiazol-2-amine CAS No. 31879-58-0

4H-thiochromeno[4,3-d][1,3]thiazol-2-amine

Cat. No. B1309734
CAS RN: 31879-58-0
M. Wt: 220.3 g/mol
InChI Key: WGBUMKYAWGTOBY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazol-2-amine derivatives is a topic of interest due to their potential biological activities. In the first paper, the synthesis of a specific thiazol-2-amine compound, namely 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, is achieved through the reduction of a precursor compound using sodium borohydride (NaBH4). The process involves the transformation of an imine group to an amine, which is a common strategy in the synthesis of such compounds .

Molecular Structure Analysis

The molecular structure of the synthesized compound in the first paper is elucidated using single-crystal X-ray diffraction. This technique allows for the determination of the crystal system, space group, and unit cell parameters, providing a detailed three-dimensional arrangement of atoms within the crystal. The compound crystallizes in the monoclinic system and forms an octatomic ring through intramolecular hydrogen bonding, which is crucial for the stability of the molecule .

Chemical Reactions Analysis

The third paper discusses the use of 4-thiazolidinones as key intermediates for the synthesis of various derivatives, including 2-arylimino-5-arylidene-4-thiazolidinones, through nucleophilic addition reactions. These reactions are versatile and can lead to a wide range of heterocyclic compounds with potential pharmacological properties. The reactivity of these intermediates with different reagents, such as DMF-DMA, can yield enamines or fused pyrimidine derivatives depending on the reaction conditions .

Physical and Chemical Properties Analysis

The physical properties, such as melting points, are measured for the crystalline adducts formed from 4-methylbenzo[d]thiazol-2-amine and various carboxylic acids in the second paper. The chemical properties are inferred from the types of hydrogen bonds formed, such as N-H⋯O, O-H⋯O, and N-H⋯S, which are responsible for the crystal packing and stability of the adducts. The study also highlights the importance of weak nonbonding contacts, such as C-H⋯O and π-π interactions, in the formation of supramolecular structures .

Antitumor Activity Case Study

The first paper presents a case study on the antitumor activity of the synthesized thiazol-2-amine derivative. The compound exhibits good antitumor activity against the Hela cell line, with an IC50 value of 26 μM. This biological test underscores the potential of thiazol-2-amine derivatives in the development of new anticancer agents .

Scientific Research Applications

  • Agrochemicals : Thiazoles are used in the field of agrochemicals .
  • Industrial : Thiazoles have industrial applications .
  • Photographic Sensitizers : Thiazoles are used as photographic sensitizers .
  • Pharmaceutical and Biological Activities : Thiazoles have various pharmaceutical and biological activities. They exhibit antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
  • Antihypertensive activity
  • Anti-inflammatory activity
  • Antischizophrenia activity
  • Antibacterial activity
  • Anti-HIV activity
  • Hypnotics activity
  • Antiallergic activity
  • Analgesic activity
  • Fibrinogen receptor antagonist activity with antithrombotic activity
  • Bacterial DNA gyrase B inhibitor activity
  • Antitumor and cytotoxic activity
  • Antihypertensive activity
  • Anti-inflammatory activity
  • Antischizophrenia activity
  • Antibacterial activity
  • Anti-HIV activity
  • Hypnotics activity
  • Antiallergic activity
  • Analgesic activity
  • Fibrinogen receptor antagonist activity with antithrombotic activity
  • Bacterial DNA gyrase B inhibitor activity
  • Antitumor and cytotoxic activity

properties

IUPAC Name

4H-thiochromeno[4,3-d][1,3]thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2S2/c11-10-12-9-6-3-1-2-4-7(6)13-5-8(9)14-10/h1-4H,5H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGBUMKYAWGTOBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C3S1)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60407495
Record name 4H-thiochromeno[4,3-d][1,3]thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4H-thiochromeno[4,3-d][1,3]thiazol-2-amine

CAS RN

31879-58-0
Record name 4H-thiochromeno[4,3-d][1,3]thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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